

# Application Notes and Protocols for 2-(1-Azepanylcarbonyl)aniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440

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## Abstract

**2-(1-Azepanylcarbonyl)aniline**, also known by its IUPAC name (2-aminophenyl)-(azepan-1-yl)methanone, is a research chemical with potential applications in medicinal chemistry and drug discovery. Its structure incorporates an aniline moiety, a common pharmacophore in many biologically active compounds, and an azepane ring, a seven-membered heterocyclic motif found in various therapeutic agents. While specific research data on **2-(1-Azepanylcarbonyl)aniline** is limited in publicly available literature, this document provides a comprehensive overview of its potential applications, general synthesis protocols, and methodologies for biological evaluation based on the activities of structurally related compounds.

## Chemical Properties

A summary of the key chemical properties for **2-(1-Azepanylcarbonyl)aniline** is presented in the table below.

Property	Value	Source
IUPAC Name	(2-aminophenyl)-(azepan-1-yl)methanone	N/A
CAS Number	159180-54-8	[1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O	N/A
Molecular Weight	218.29 g/mol	N/A
Appearance	Not specified (likely solid)	N/A
Solubility	Not specified	N/A

## Potential Research Applications

The structural features of **2-(1-Azepanylcarbonyl)aniline** suggest several potential areas of research, primarily in drug discovery and development. The azepane motif is a key component in a number of FDA-approved drugs and bioactive molecules with a wide range of therapeutic applications, including anticancer, and antimicrobial activities.[2][3][4] The aniline substructure is also a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[5][6]

Based on these precedents, potential research applications for **2-(1-Azepanylcarbonyl)aniline** could include:

- **Kinase Inhibitor Development:** The aniline core is a common feature in many kinase inhibitors. This compound could be used as a scaffold or intermediate for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.[5][6]
- **Glycine Transporter (GlyT1) Inhibition:** Structurally related N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have been identified as potent inhibitors of GlyT1, a target for neurological and psychiatric disorders.[7] This suggests that **2-(1-Azepanylcarbonyl)aniline** could serve as a starting point for the development of novel GlyT1 inhibitors.
- **Anticancer Drug Discovery:** The azepane ring is present in several anticancer agents.[3] This compound could be evaluated for its cytotoxic activity against various cancer cell lines.

- Central Nervous System (CNS) Active Agents: The lipophilicity and structural characteristics of the azepane ring may allow for penetration of the blood-brain barrier, making it a candidate for the development of CNS-active drugs.

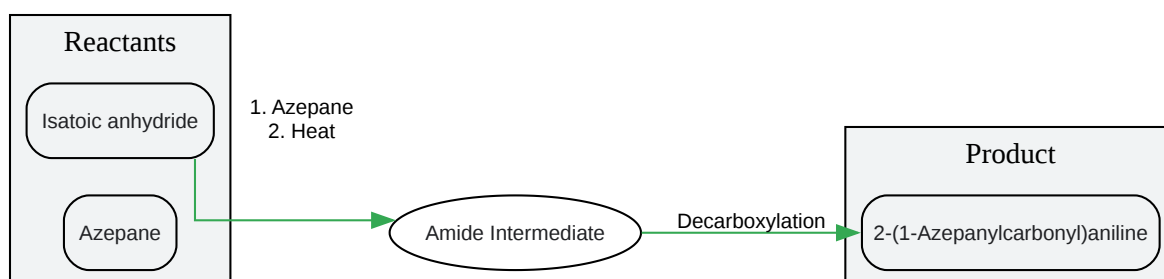
## Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of **2-(1-Azepanylcabonyl)aniline**. These are based on standard methodologies for similar compounds and should be optimized for specific experimental conditions.

### General Synthesis Protocol

A plausible synthetic route to **2-(1-Azepanylcabonyl)aniline** involves the amidation of a suitable aniline precursor with an activated azepane carbonyl derivative.

Reaction Scheme:



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Caption: A potential synthetic route to **2-(1-Azepanylcabonyl)aniline**.

Materials:

- Isatoic anhydride
- Azepane
- Anhydrous solvent (e.g., Toluene, DMF)

- Inert atmosphere (e.g., Nitrogen, Argon)

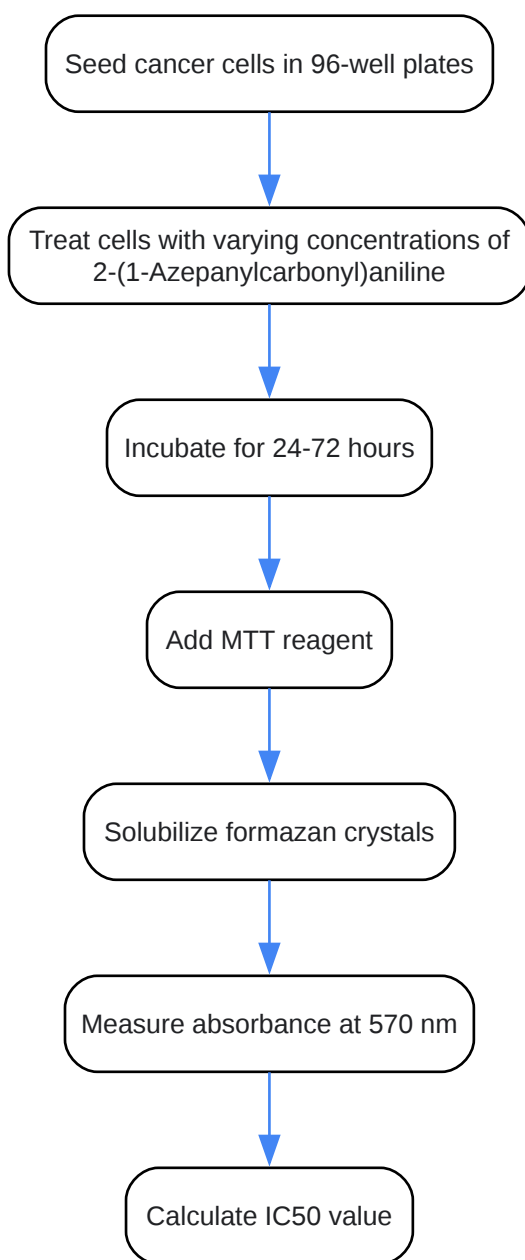
#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve isatoic anhydride in an appropriate anhydrous solvent.
- Add an equimolar amount of azepane to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield **2-(1-Azepanylcarbonyl)aniline**.
- Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.

## In Vitro Biological Evaluation Protocols

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

#### Workflow:



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Caption: Workflow for an MTT-based cell viability assay.

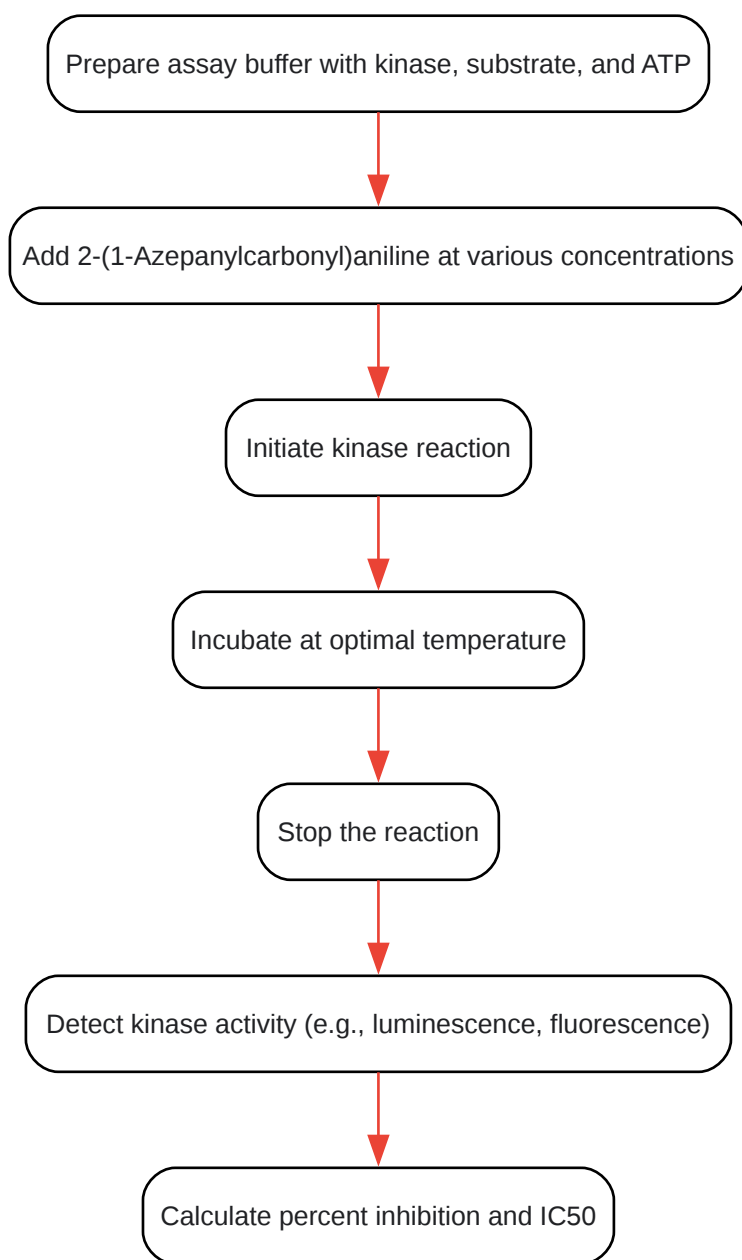
Procedure:

- Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

- **Compound Preparation:** Prepare a stock solution of **2-(1-Azepanylcarbonyl)aniline** in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
- **Treatment:** Treat the cells with the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Assay:** Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC<sub>50</sub>) value.

This is a generalized protocol to screen for potential kinase inhibitory activity.

Workflow:



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Caption: A general workflow for a kinase inhibition assay.

Procedure:

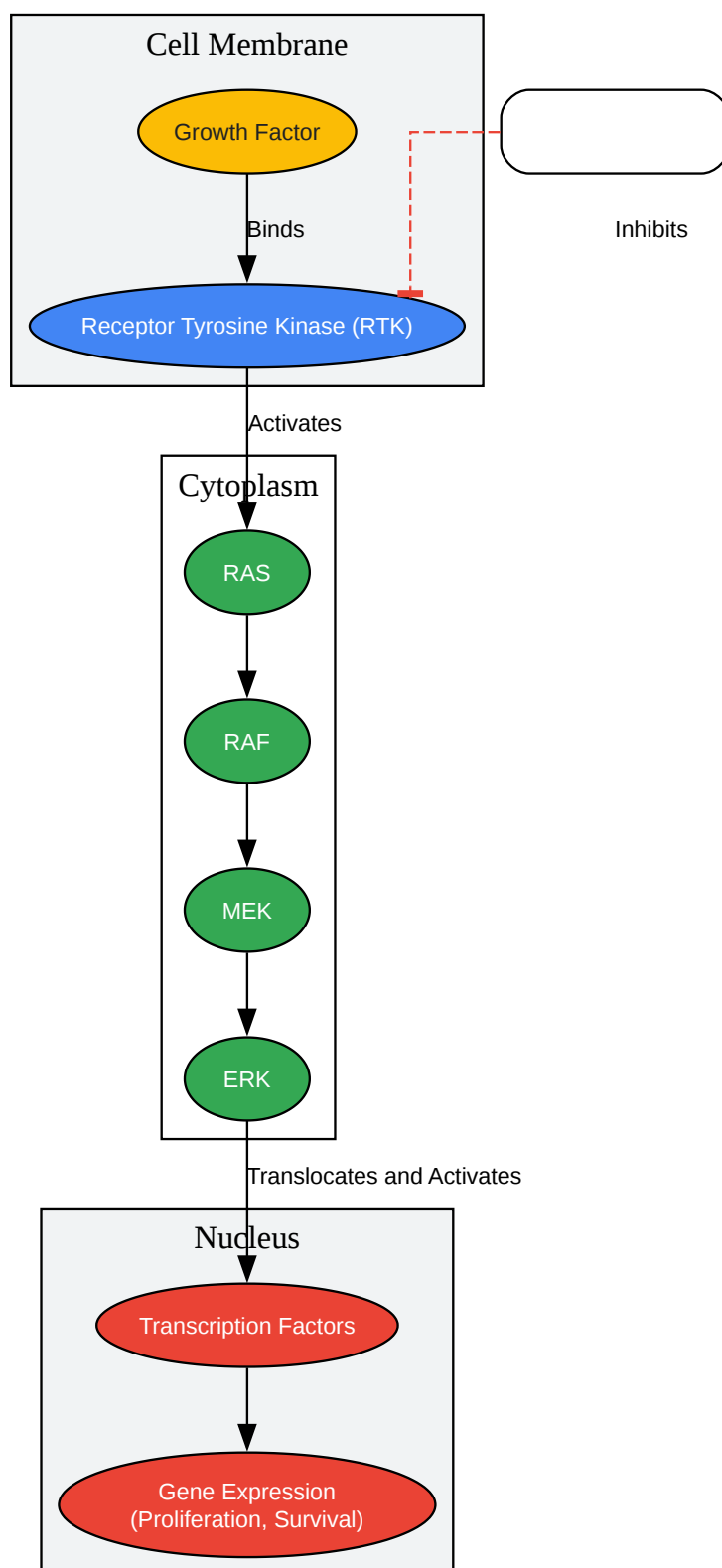
- Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
- Compound Dilution: Prepare serial dilutions of **2-(1-Azepanylcabonyl)aniline**.

- Assay Plate Preparation: Add the assay buffer, kinase, and substrate to the wells of a microplate.
- Compound Addition: Add the diluted compound to the assay wells. Include a positive control (known inhibitor) and a negative control (vehicle).
- Reaction Initiation: Add ATP to initiate the kinase reaction.
- Incubation: Incubate the plate at the optimal temperature for the specific kinase.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™).
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC<sub>50</sub> value.

## Hypothetical Signaling Pathway Involvement

Given the prevalence of aniline-based compounds as kinase inhibitors, a hypothetical signaling pathway that could be targeted by derivatives of **2-(1-Azepanylcarbonyl)aniline** is the Receptor Tyrosine Kinase (RTK) pathway, which is often dysregulated in cancer.





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Caption: Hypothetical inhibition of an RTK signaling pathway.

This diagram illustrates how an aniline-based kinase inhibitor could block the signaling cascade initiated by growth factor binding to an RTK, thereby inhibiting downstream pathways that lead to cell proliferation and survival.

## Conclusion

**2-(1-Azepanylcabonyl)aniline** represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is not readily available, its structural components suggest promising avenues for research, particularly in the fields of oncology and neuroscience. The generalized protocols provided herein offer a starting point for researchers to synthesize and evaluate the biological activity of this and related compounds. Further investigation is warranted to fully elucidate the pharmacological profile of **2-(1-Azepanylcabonyl)aniline**.

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## References

- 1. 159180-54-8|(2-Aminophenyl)(azepan-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

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